N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidin-4-amine core with a methoxyphenyl group and a piperazin-1-yl substituent, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine serves as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and materials science.
Biology: In biological research, this compound can be used as a probe to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine
N-(4-methoxyphenyl)-6-(morpholin-4-yl)pyrimidin-4-amine
N-(4-methoxyphenyl)-6-(thiomorpholin-4-yl)pyrimidin-4-amine
Uniqueness: this compound stands out due to its specific structural features and reactivity profile. Its piperazin-1-yl group provides unique chemical properties compared to other similar compounds, making it more suitable for certain applications.
Properties
CAS No. |
1862247-90-2 |
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Molecular Formula |
C15H19N5O |
Molecular Weight |
285.3 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.